molecular formula C82H72N4 B1258049 A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)

A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)

Cat. No. B1258049
M. Wt: 1113.5 g/mol
InChI Key: LRCARASSIHYXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1) is an expanded porphyrin.

Scientific Research Applications

Aromaticity Switching

  • A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1) exhibits unique aromaticity switching behaviors, oscillating between Hückel and Möbius aromaticity. This switching is dependent on the molecule's conformation and external factors like temperature or protonation (Szyszko et al., 2014), (Yu et al., 2020).

Conformational Dynamics

  • The compound's ability to adopt different conformations, such as planar, twisted, and figure-eight shapes, significantly impacts its electronic and aromatic properties. These conformations are influenced by intramolecular interactions and external conditions (Toganoh & Furuta, 2013), (Koide et al., 2009).

Metal Coordination

  • A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1) has shown potential as a macrocyclic ligand in metal coordination complexes. These complexes demonstrate diverse structural and electronic characteristics, contributing to the understanding of Möbius aromaticity and macrocyclic chemistry (Ishida et al., 2014), (Kim et al., 2009).

Nonlinear Optical Properties

  • The molecule's varying conformations and aromatic states significantly impact its nonlinear optical properties. This is particularly relevant for applications in materials science and photonics, where aromaticity plays a crucial role in determining the material's electronic properties (Torrent‐Sucarrat et al., 2012), (Yoon et al., 2009).

properties

Molecular Formula

C82H72N4

Molecular Weight

1113.5 g/mol

IUPAC Name

7,22-diphenyl-2,12,17,27-tetrakis(2,4,6-trimethylphenyl)-33,34,37,38-tetrazaheptacyclo[26.2.2.213,16.13,6.18,11.118,21.123,26]octatriaconta-1,3,5,7,9,11(37),12,14,16,18,20,22,24,26(33),27,29,31,35-octadecaene

InChI

InChI=1S/C82H72N4/c1-47-39-51(5)73(52(6)40-47)79-61-23-25-62(26-24-61)80(74-53(7)41-48(2)42-54(74)8)70-37-33-67(85-70)78(60-21-17-14-18-22-60)68-34-38-72(86-68)82(76-57(11)45-50(4)46-58(76)12)64-29-27-63(28-30-64)81(75-55(9)43-49(3)44-56(75)10)71-36-32-66(84-71)77(59-19-15-13-16-20-59)65-31-35-69(79)83-65/h13-46,83,86H,1-12H3

InChI Key

LRCARASSIHYXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C(C7=CC=C(N7)C(=C8C=CC2=N8)C9=CC=CC=C9)C1=C(C=C(C=C1C)C)C)C=C6)C1=C(C=C(C=C1C)C)C)C1=CC=CC=C1)C1=C(C=C(C=C1C)C)C)C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)
Reactant of Route 2
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)
Reactant of Route 3
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)
Reactant of Route 4
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)
Reactant of Route 5
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)
Reactant of Route 6
A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)

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